molecular formula C14H20N4O B7511610 N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide

N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide

Cat. No. B7511610
M. Wt: 260.33 g/mol
InChI Key: NWIHWCAIXLTJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AAT, is a chemical compound that has attracted attention due to its potential applications in scientific research. AAT is a derivative of adamantane, a bicyclic organic compound, and triazole, a five-membered heterocyclic compound.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood. However, studies have suggested that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may act by inhibiting enzymes involved in cancer cell growth, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation. The antifungal activity of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the expression of genes involved in apoptosis, a process by which cells undergo programmed cell death. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is also stable under a wide range of conditions, allowing for long-term storage and use. However, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide also has some limitations. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may have off-target effects on other enzymes or proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide. For example, further studies are needed to elucidate the exact mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, particularly with regard to its effects on HDACs and DNMTs. In addition, more research is needed to explore the potential of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide as a chemotherapeutic agent for various types of cancer. Further research is also needed to investigate the neuroprotective effects of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide in animal models of neurodegenerative diseases. Finally, more research is needed to optimize the synthesis and purification of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, as well as to develop new methods for delivering N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide to specific tissues or organs.

Synthesis Methods

The synthesis of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1-adamantylamine with 1,2,4-triazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified by recrystallization or column chromatography. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can also be synthesized using alternative methods such as microwave-assisted synthesis or solvent-free synthesis.

Scientific Research Applications

N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and antifungal activity. Studies have shown that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to protect neurons against oxidative stress and neurotoxicity, indicating its potential as a neuroprotective agent. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has demonstrated antifungal activity against Candida albicans, a common fungal pathogen.

properties

IUPAC Name

N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-13(7-18-9-15-8-16-18)17-14-4-10-1-11(5-14)3-12(2-10)6-14/h8-12H,1-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIHWCAIXLTJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide

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